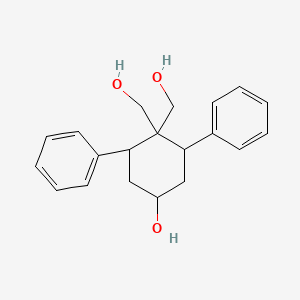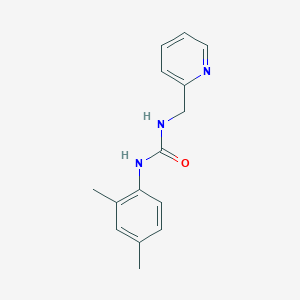
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol, also known as TMC-18, is a cyclohexanol derivative that has attracted significant attention in the scientific research community. This compound has been studied extensively due to its potential applications in numerous fields, including medicine, biochemistry, and materials science. In
Mechanism of Action
The mechanism of action of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is not fully understood, but it is believed to involve its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol may also act on other targets, such as ion channels or receptors, to produce its effects.
Biochemical and Physiological Effects
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been shown to have anti-inflammatory and analgesic effects in animal models and human clinical trials. These effects are believed to be due to its ability to inhibit the activity of COX enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol may also have other effects, such as antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is also stable under normal laboratory conditions, making it easy to handle and store. However, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol can be expensive to produce, and its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are numerous future directions for the study of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol. In medicine, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be further studied for its potential as a treatment for pain and inflammation-related diseases. In biochemistry, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be used as a chiral auxiliary in the synthesis of other molecules. In materials science, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol could be used as a building block for the synthesis of new metal-organic frameworks with improved gas storage and separation properties. Further research is needed to fully understand the mechanism of action and potential applications of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in various scientific fields.
Conclusion
In conclusion, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol is a cyclohexanol derivative that has attracted significant attention in the scientific research community due to its potential applications in medicine, biochemistry, and materials science. Its synthesis method is relatively simple, and it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. Further research is needed to fully understand the mechanism of action and potential applications of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol in various scientific fields.
Synthesis Methods
The synthesis of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol involves the reaction of 3,5-diphenylcyclohexanone with formaldehyde and sodium borohydride in the presence of a catalyst. This reaction results in the formation of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol, which can be purified through recrystallization. The yield of 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol can be improved by optimizing the reaction conditions, such as the reaction temperature, the amount of catalyst, and the reaction time.
Scientific Research Applications
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been extensively studied for its potential applications in various scientific research fields. In medicine, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases. In biochemistry, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been used as a chiral auxiliary in asymmetric syntheses due to its ability to form stable diastereomeric complexes with other molecules. In materials science, 4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexanol has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
4,4-bis(hydroxymethyl)-3,5-diphenylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c21-13-20(14-22)18(15-7-3-1-4-8-15)11-17(23)12-19(20)16-9-5-2-6-10-16/h1-10,17-19,21-23H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJNKPXCPVDDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C(C1C2=CC=CC=C2)(CO)CO)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![2-fluoro-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6054162.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6054174.png)
![ethyl 4-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B6054176.png)
![4-[(3-furylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6054185.png)
![N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B6054208.png)

![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6054213.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6054241.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)